REACTION_SMILES
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[Br:34][CH2:35][CH2:36][CH2:37][c:38]1[cH:39][c:40]([C:44]([F:45])([F:46])[F:47])[cH:41][cH:42][cH:43]1.[C:28](=[O:29])([O-:30])[O-:31].[CH3:2][CH:3]([NH:4][CH2:5][CH2:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][c:12]([C:14]([F:15])([F:16])[F:17])[cH:13]1)[c:18]1[cH:19][cH:20][cH:21][c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]12.[CH3:48][c:49]1[cH:50][cH:51][cH:52][cH:53][cH:54]1.[ClH:1].[K+:32].[K+:33]>>[CH3:2][CH:3]([N:4]([CH2:5][CH2:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][c:12]([C:14]([F:15])([F:16])[F:17])[cH:13]1)[CH2:35][CH2:36][CH2:37][c:38]1[cH:39][c:40]([C:44]([F:45])([F:46])[F:47])[cH:41][cH:42][cH:43]1)[c:18]1[cH:19][cH:20][cH:21][c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cccc(CCCBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NCCCc1cccc(C(F)(F)F)c1)c1cccc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(c1cccc2ccccc12)N(CCCc1cccc(C(F)(F)F)c1)CCCc1cccc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |